molecular formula C12H12N2O2 B8704599 N-methoxy-N-methylquinoline-8-carboxamide

N-methoxy-N-methylquinoline-8-carboxamide

Cat. No.: B8704599
M. Wt: 216.24 g/mol
InChI Key: JMGIGVINAAPTAK-UHFFFAOYSA-N
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Description

N-methoxy-N-methylquinoline-8-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including N-methoxy-N-methylquinoline-8-carboxamide, typically involves classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often require specific catalysts, solvents, and reaction conditions to achieve the desired product. For instance, the Skraup synthesis involves the use of aniline, glycerol, and sulfuric acid, while the Friedlander synthesis uses 2-aminobenzophenone and an aldehyde .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous waste.

Chemical Reactions Analysis

Types of Reactions: N-methoxy-N-methylquinoline-8-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to achieve desired properties or to synthesize new derivatives.

Common Reagents and Conditions: Common reagents used in the reactions of quinoline derivatives include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce various hydrogenated quinoline derivatives .

Scientific Research Applications

N-methoxy-N-methylquinoline-8-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . The compound is also used in the development of new pharmaceuticals and as a tool for studying biological processes.

Mechanism of Action

The mechanism of action of N-methoxy-N-methylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with DNA replication and repair processes . These interactions can lead to the compound’s antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

N-methoxy-N-methylquinoline-8-carboxamide can be compared to other quinoline derivatives such as quinoline-8-carboxylic acid and quinoline-8-sulfonic acid . While these compounds share a common quinoline backbone, their unique functional groups confer different chemical and biological properties. For instance, quinoline-8-carboxylic acid is known for its antibacterial activity, while quinoline-8-sulfonic acid has applications in dye synthesis . This compound stands out due to its methoxy-methyl-amide group, which may enhance its solubility and bioavailability.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties and wide range of applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued research on this compound and its derivatives will likely yield new insights and applications, further highlighting its importance in scientific research.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-methoxy-N-methylquinoline-8-carboxamide

InChI

InChI=1S/C12H12N2O2/c1-14(16-2)12(15)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,1-2H3

InChI Key

JMGIGVINAAPTAK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=CC2=C1N=CC=C2)OC

Origin of Product

United States

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